molecular formula C7H14N2 B13833893 1-Methyl-4-propyl-2-pyrazoline CAS No. 33063-77-3

1-Methyl-4-propyl-2-pyrazoline

Cat. No.: B13833893
CAS No.: 33063-77-3
M. Wt: 126.20 g/mol
InChI Key: SUETXQJIPUGALV-UHFFFAOYSA-N
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Description

1-Methyl-4-propyl-2-pyrazoline is a heterocyclic compound belonging to the pyrazoline family Pyrazolines are five-membered rings containing two nitrogen atoms at different positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-propyl-2-pyrazoline can be synthesized through several methods. One common approach involves the reaction of chalcones with hydrazine derivatives. For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid, is refluxed for several hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-propyl-2-pyrazoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrazole derivatives.

    Reduction: Reduction reactions can yield dihydropyrazoline derivatives.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can produce a wide range of functionalized pyrazolines.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazolines and pyrazoles, which can have different functional groups attached to the nitrogen atoms or the carbon atoms in the ring.

Comparison with Similar Compounds

  • 1-Methyl-3-propyl-2-pyrazoline
  • 1-Methyl-4-ethyl-2-pyrazoline
  • 1-Methyl-4-butyl-2-pyrazoline

Comparison: 1-Methyl-4-propyl-2-pyrazoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted research and applications .

Properties

CAS No.

33063-77-3

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

2-methyl-4-propyl-3,4-dihydropyrazole

InChI

InChI=1S/C7H14N2/c1-3-4-7-5-8-9(2)6-7/h5,7H,3-4,6H2,1-2H3

InChI Key

SUETXQJIPUGALV-UHFFFAOYSA-N

Canonical SMILES

CCCC1CN(N=C1)C

Origin of Product

United States

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